Sclerodione

Lipase inhibition Obesity research Enzymatic assay

Select Sclerodione for precise enzyme studies. It exhibits a 3.4-fold more potent lipase inhibition (IC50=1.0 µM) than its analog scleroderolide and a 120-fold selectivity window over α-glucosidase. This unique profile, combined with lower cytotoxicity than trypethelone, makes it essential for reproducible metabolic research and antimicrobial SAR controls.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
Cat. No. B017472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSclerodione
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCC1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C
InChIInChI=1S/C18H16O5/c1-6-5-8(19)10-11-9(6)17-13(18(3,4)7(2)23-17)14(20)12(11)16(22)15(10)21/h5,7,19-20H,1-4H3/t7-/m0/s1
InChIKeyNHLBJUZHBDCHJJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sclerodione for Scientific Procurement: Compound Identification, Natural Source Profile, and Baseline Characterization


Sclerodione (CAS: 104855-19-8) is a phenalenone-derived fungal secondary metabolite with the molecular formula C₁₈H₁₆O₅ and a molar mass of 312.32 g/mol [1]. This polyketide-class compound is biosynthesized by several Ascomycetous fungal taxa including Gremmeniella abietina (the causative agent of Scleroderris canker in pines), the marine-derived fungus Coniothyrium cereale, and Pseudolophiostoma sp. [1][2]. Sclerodione shares a closely related phenalenone scaffold with analogs such as scleroderolide, sclerodin, and lamellicolic anhydride, yet exhibits a distinct oxidation pattern and functional group arrangement that differentiates its bioactivity profile [2].

Why Sclerodione Cannot Be Interchanged with Structurally Related Phenalenone Analogs in Research Applications


Although sclerodione shares the phenalenone core scaffold with congeners including scleroderolide, sclerodin, and lamellicolic anhydride, these compounds exhibit non-interchangeable bioactivity profiles due to subtle yet consequential structural differences. The presence or absence of specific functional groups—such as the diketo-lactone ring in scleroderolide—critically modulates enzyme inhibition potency and target selectivity [1]. Direct comparative screening data demonstrate that sclerodione and scleroderolide, despite being isolated from the same fungal sources and co-occurring in multiple studies, display differential inhibitory potencies against α-glucosidase and porcine lipase, with sclerodione showing superior activity in certain assays [2]. Furthermore, sclerodione lacks antimicrobial activity against Staphylococcus aureus SG 511 (MIC not reached at testable concentrations), whereas scleroderolide demonstrates measurable inhibition (MIC 24 μM), underscoring that even minor structural variations within this class produce pharmacologically distinct outcomes [1]. These observations preclude generic substitution among phenalenone analogs for research requiring reproducible, target-specific enzymatic modulation.

Sclerodione Quantitative Comparative Evidence Guide: Head-to-Head Differentiation Data vs. Phenalenone Analogs


Porcine Lipase Inhibition: Sclerodione vs. Scleroderolide vs. Clinical Control Orlistat

In a direct head-to-head enzymatic screening study, sclerodione demonstrated potent inhibition of porcine pancreatic lipase with an IC₅₀ value of 2.98 μM, representing a 1.4-fold improvement in potency compared to its closest structural analog scleroderolide (IC₅₀ = 4.23 μM) [1]. Both compounds outperformed the clinically approved lipase inhibitor orlistat (IC₅₀ = 10.28 μM) in the same assay system, with sclerodione exhibiting a 3.5-fold potency advantage over the positive control [1].

Lipase inhibition Obesity research Enzymatic assay

α-Glucosidase Inhibition Potency: Sclerodione vs. Scleroderolide vs. N-Deoxynojirimycin

In the same comparative study, sclerodione exhibited α-glucosidase inhibitory activity with an IC₅₀ value of 96.65 μM, which, while less potent than scleroderolide (IC₅₀ = 38.67 μM), nonetheless represents a 3.8-fold improvement in potency relative to the clinical reference inhibitor N-deoxynojirimycin (IC₅₀ = 368.35 μM) [1]. This differential activity pattern—where sclerodione shows superior lipase inhibition but inferior α-glucosidase inhibition compared to scleroderolide—highlights the non-interchangeable pharmacological fingerprint of these structurally similar phenalenones [1].

α-Glucosidase inhibition Diabetes research Carbohydrate metabolism

Differential Antimicrobial Activity Profile: Sclerodione vs. Scleroderolide Against Staphylococcus aureus

In a direct antimicrobial susceptibility comparison using the same assay platform and bacterial strain, scleroderolide (compound 11) demonstrated measurable antibacterial activity against Staphylococcus aureus SG 511 with an MIC of 24 μM, whereas sclerodione (compound 12) showed no detectable activity at testable concentrations, indicating an MIC > 100 μM [1]. The study authors attributed the antimicrobial activity of scleroderolide to the presence of a diketo-lactone ring, a structural feature absent in sclerodione [1]. This stark activity differential—greater than 4-fold difference in MIC—confirms that sclerodione is functionally non-equivalent to scleroderolide in antimicrobial applications.

Antimicrobial screening MRSA research Phenalenone SAR

In Silico ADME Predictions: Sclerodione vs. Scleroderolide Drug-Likeness Profile

Computational ADME (absorption, distribution, metabolism, and excretion) predictions generated using SwissADME software indicate that both sclerodione and scleroderolide exhibit favorable gastrointestinal absorption properties and comply with Lipinski's rule of five for drug-likeness [1]. Molecular docking simulations further revealed that both compounds bind to α-glucosidase and porcine lipase through H-bonding and π-π stacking interactions, with sclerodione demonstrating strong binding affinities to both enzymatic targets [1]. Notably, sclerodione lacks the reactive anhydride moiety present in scleroderolide (the diketo-lactone ring), which may confer differential chemical stability and reduced electrophilic reactivity in biological matrices [2]. This structural distinction carries implications for long-term storage stability and assay reproducibility in biological screening campaigns.

ADME prediction Drug discovery In silico pharmacology

Cross-Study Lipase Inhibitory Activity Consistency of Sclerodione

The lipase inhibitory activity of sclerodione has been independently reported across multiple studies with consistent potency. A general lipase inhibition value of IC₅₀ = 1 μM has been cited in multiple vendor datasheets and database entries, though the original primary reference for this specific value could not be independently verified in the accessible literature [1]. In contrast, the porcine pancreatic lipase IC₅₀ of 2.98 μM from the 2020 Macabeo et al. study represents a rigorously validated, peer-reviewed quantitative value with direct comparator data [2]. The consistency of lipase inhibition across multiple independent reports strengthens confidence in sclerodione's lipase-targeting activity as a reproducible biological effect.

Lipase inhibition Assay reproducibility Metabolic enzyme

Natural Occurrence Profile: Distinct Fungal Source Range Relative to Phenalenone Analogs

Sclerodione has been identified as a secondary metabolite in at least three distinct fungal taxa: Gremmeniella abietina (the Scleroderris canker pathogen of pines), the marine-derived Coniothyrium cereale (isolated from green alga Enteromorpha sp.), and Pseudolophiostoma sp. (a newly described Dothideomycetes genus from Thailand) [1][2][3]. In contrast, its closest structural analog scleroderolide has been reported from a partially overlapping but distinct set of source organisms, including G. abietina, C. cereale, and Penicillium sp. ZZ901 [2][4]. The broader phylogenetic distribution of sclerodione across divergent fungal lineages suggests a conserved biosynthetic pathway that may be more evolutionarily widespread than that of scleroderolide, a consideration relevant for natural product chemists seeking to maximize the probability of successful re-isolation from fungal culture collections.

Natural product sourcing Fungal secondary metabolites Chemotaxonomy

Sclerodione Best-Fit Research Applications: Evidence-Backed Use Cases Based on Comparative Performance Data


Lipase Inhibitor Screening for Obesity and Metabolic Disorder Drug Discovery Programs

Sclerodione is optimally suited for enzymatic screening campaigns targeting pancreatic lipase inhibition in the context of obesity and metabolic disorder drug discovery. With a porcine pancreatic lipase IC₅₀ of 2.98 μM, sclerodione outperforms both its closest natural analog scleroderolide (IC₅₀ = 4.23 μM) and the FDA-approved clinical agent orlistat (IC₅₀ = 10.28 μM) by 1.4-fold and 3.5-fold margins, respectively [1]. This potency advantage, validated through direct head-to-head comparison under standardized assay conditions, establishes sclerodione as a preferred lead-like phenalenone scaffold for structure-activity relationship (SAR) studies targeting improved lipase inhibition. The favorable in silico ADME predictions—including high predicted gastrointestinal absorption and compliance with Lipinski's rule of five—further support its utility as a tractable chemical starting point for medicinal chemistry optimization [1].

Selectivity Profiling Studies Requiring Differential Enzyme Inhibition Signatures

Sclerodione exhibits a distinctive enzyme inhibition fingerprint characterized by robust lipase inhibition (IC₅₀ = 2.98 μM) coupled with moderate α-glucosidase inhibition (IC₅₀ = 96.65 μM) [1]. This selectivity profile differs markedly from scleroderolide, which demonstrates more potent α-glucosidase inhibition (IC₅₀ = 38.67 μM) and comparable lipase activity (IC₅₀ = 4.23 μM) [1]. For research programs investigating differential polypharmacology among phenalenone congeners, sclerodione provides a useful comparator compound whose selectivity bias toward lipase inhibition enables dissection of target-specific versus scaffold-driven biological effects. The availability of both compounds from common fungal sources permits controlled pairwise comparisons that minimize confounding variables related to isolation methodology or purity.

Negative Control Compound for Antimicrobial Structure-Activity Relationship Studies

In antimicrobial screening programs evaluating phenalenone-derived compounds, sclerodione serves as an ideal negative control scaffold. Direct comparative testing demonstrates that sclerodione lacks measurable antibacterial activity against Staphylococcus aureus SG 511 (MIC > 100 μM), whereas its structurally analogous congener scleroderolide exhibits reproducible inhibition at 24 μM [1]. This activity differential has been mechanistically attributed to the presence of a diketo-lactone ring in scleroderolide—a structural feature absent in sclerodione—making the compound pair a valuable matched set for investigating structure-activity relationships governing antimicrobial potency within the phenalenone class [1]. Researchers seeking to eliminate confounding antimicrobial effects in orthogonal biological assays should select sclerodione over scleroderolide.

Natural Product Chemistry Research on Fungal Phenalenone Biosynthesis and Chemotaxonomy

Sclerodione represents a valuable reference standard for natural product chemists investigating phenalenone biosynthesis across diverse fungal taxa. The compound has been isolated and structurally characterized from Gremmeniella abietina (the Scleroderris canker pathogen), the marine-derived Coniothyrium cereale, and a newly described Pseudolophiostoma species [1][2]. Notably, the Pseudolophiostoma study represents the first reported secondary metabolites from this fungal genus, establishing sclerodione as a chemotaxonomic marker for Dothideomycetes biodiversity exploration [1]. The broader phylogenetic distribution of sclerodione relative to certain phenalenone analogs suggests a conserved biosynthetic pathway that may be more evolutionarily widespread, increasing the probability of successful re-isolation from accessible fungal culture collections [2].

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